4-((4-Nitrobenzyl)thio)benzofuro[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
4-[(4-nitrophenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3S/c21-20(22)12-7-5-11(6-8-12)9-24-17-16-15(18-10-19-17)13-3-1-2-4-14(13)23-16/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCLJMKTFGTENM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Nitrobenzyl)thio)benzofuro[3,2-d]pyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzyl chloride with thiourea to form 4-nitrobenzylthiourea, which is then cyclized with 2-aminobenzofuran-3-carboxylic acid under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((4-Nitrobenzyl)thio)benzofuro[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 4-((4-Aminobenzyl)thio)benzofuro[3,2-d]pyrimidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((4-Nitrobenzyl)thio)benzofuro[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Organic Electronics: The compound’s electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Materials Science: Its unique structure allows for the development of novel materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 4-((4-Nitrobenzyl)thio)benzofuro[3,2-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form an amino group, which can then interact with active sites on enzymes, inhibiting their activity. This interaction can disrupt specific biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
VU0212387 (4-((1H-Benzo[d]imidazol-2-yl)methyl)thio)benzofuro[3,2-d]pyrimidine)
- Structure : Replaces the nitrobenzyl group with a benzimidazole-methylthio moiety.
- Activity : Potent inhibitor of SUR2-containing KATP channels, highlighting the role of heteroaromatic substituents in target specificity .
- Key Difference : The benzimidazole group may engage in π-π stacking or hydrogen bonding, contrasting with the nitro group’s electron-withdrawing effects.
4-(4-Methoxyphenoxy)benzofuro[3,2-d]pyrimidine (CAS 65023-96-3)
- Structure: Substituted with a 4-methoxyphenoxy group at position 3.
- Application : Likely optimized for solubility over potency due to the polar methoxy group.
4-Chlorobenzofuro[3,2-d]pyrimidine
- Structure : Chlorine atom at position 4.
- Activity : Chloro substituents are common in antimicrobial agents; this derivative showed moderate antifungal and antibacterial activity in screening .
- Advantage : Lower molecular weight (205.63 g/mol) may improve bioavailability compared to bulkier nitrobenzylthio derivatives .
Critical Analysis of Substituent Impact
- Nitro Group : Enhances electrophilicity, enabling interactions with nucleophilic residues in targets (e.g., kinases) but may increase off-target toxicity .
- Thioether Linkage : Improves metabolic stability compared to ester or amide linkages, as seen in morpholine/piperidine derivatives ().
- Bulkier Groups (e.g., Benzimidazole) : May limit blood-brain barrier penetration but improve selectivity for peripheral targets like SUR2B .
Biological Activity
4-((4-Nitrobenzyl)thio)benzofuro[3,2-d]pyrimidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its applications and effects.
Chemical Structure and Synthesis
The chemical formula for this compound is CHNOS, with a molar mass of approximately 341.38 g/mol. The compound features a benzofuro-pyrimidine core with a nitrobenzylthio substituent, which contributes to its unique reactivity and biological properties.
Synthesis Methodology:
The synthesis typically involves several steps:
- Formation of 4-nitrobenzylthiourea: This is achieved by reacting 4-nitrobenzyl chloride with thiourea.
- Cyclization: The thiourea derivative is then cyclized with 2-aminobenzofuran-3-carboxylic acid under acidic conditions to yield the target compound.
Biological Mechanisms
The biological activity of this compound can be attributed to its interactions with various molecular targets:
- Enzyme Inhibition: The nitro group can be reduced to an amino group, allowing the compound to interact with active sites on enzymes. This interaction can inhibit enzymatic activity, disrupting specific biochemical pathways.
- Antiproliferative Effects: Studies indicate that derivatives of pyrimidines exhibit antiproliferative activity against various cancer cell lines. The addition of aryl rings enhances this activity by facilitating hydrogen bonding with proteins and nucleic acids .
Antiproliferative Activity
Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against human cancer cell lines. For instance, a study explored novel pyrimidine derivatives and their ability to inhibit tumor angiogenesis regulators while also assessing their cytotoxicity through apoptosis assays .
The mechanism of action involves binding to epidermal growth factor receptors (EGFR) and vascular endothelial growth factor receptors (VEGFR-2), which are critical in cancer proliferation and survival. Molecular docking studies have confirmed the binding affinities of these compounds to the active sites on these receptors, suggesting potential for dual inhibition strategies in cancer therapy .
Comparative Analysis
To better understand the significance of this compound within its chemical class, comparisons with structurally similar compounds can be insightful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Benzofuro[3,2-d]pyrimidine | Core structure without nitro group | Moderate activity against certain enzymes |
| 4-((4-Aminobenzyl)thio)benzofuro[3,2-d]pyrimidine | Reduced form with amino group | Enhanced enzyme inhibition compared to nitro derivative |
This table illustrates how modifications in substituents can significantly alter biological activity.
Q & A
Q. What are the standard synthetic protocols for synthesizing 4-((4-nitrobenzyl)thio)benzofuro[3,2-d]pyrimidine?
The synthesis typically involves multi-step organic reactions, including:
- Direct aminocarbonylation and iodination to functionalize the benzofuropyrimidine core.
- Thioether formation via nucleophilic substitution using 4-nitrobenzylthiol.
- Cyclization under reflux conditions (e.g., DMF, 80–100°C) to form the fused benzofuropyrimidine ring.
Purification is achieved via column chromatography or recrystallization from DMF/water mixtures, with purity confirmed by TLC (silica gel 60F254) and HPLC (>98% purity) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy (¹H, ¹³C): Assigns proton environments and carbon backbone (e.g., distinguishing thioether vs. ether linkages).
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks).
- HPLC : Quantifies purity (>98% required for biological assays).
- Melting point analysis : Ensures consistency with literature values (e.g., Electrothermal IA9300) .
Q. What are the common biological targets evaluated for benzofuro[3,2-d]pyrimidine derivatives?
Primary targets include:
- Protein Kinase C (PKC) isoforms , particularly CaPkc1 in Candida albicans (antifungal studies).
- Thymidylate synthase (TS) for anticancer applications (e.g., rheumatoid arthritis drug discovery).
- MAPK pathway components due to structural similarity to kinase inhibitors like amuvatinib .
Advanced Research Questions
Q. How do structural modifications at specific positions influence bioactivity against PKC?
- Position 6 substitution : Introducing electron-withdrawing groups (e.g., nitro) enhances PKC inhibition. For example, 6-nitro derivatives show ~40% inhibition at 100 µM vs. unsubstituted analogs (~25%) in CaPkc1 assays .
- Thioether linker : Replacing sulfur with oxygen reduces activity, highlighting the importance of thiol-mediated interactions .
Table 1 : Inhibition rates of derivatives at 100 µM:
| Derivative | Substitution | % Inhibition (CaPkc1) |
|---|---|---|
| Compound 1 | None | 25% |
| Compound 2 | 6-Nitro | 40% |
| Compound 3 | 6-Fluoro | 35% |
Q. What computational strategies are employed to predict drug-likeness and target interactions?
- Molecular docking (AutoDock Vina) : Validates binding to TS (PDB ID: 5X66) with ΔG < -9 kcal/mol.
- ADME prediction (SwissADME) : Ensures MLOGP < 4.15, high GI absorption, and synthetic accessibility scores (e.g., 3.33 for lead derivatives).
- Molecular dynamics (100 ns simulations) : Confirms stable hydrogen bonding with TS residues (e.g., Arg21, Asn226) .
Q. How can solubility challenges in derivatives be addressed for in vivo studies?
- Hydrochloride salt formation : Improves aqueous solubility (e.g., XL413 hydrochloride, used in cancer studies).
- PEGylation : Enhances bioavailability via hydrophilic polymer conjugation.
- Co-solvent systems : Use DMSO/PBS mixtures (<5% DMSO) in preclinical assays .
Q. What methodologies are used to analyze structure-activity relationships (SAR) for optimizing inhibitory potency?
- Fragment-based screening : Identifies critical pharmacophores (e.g., benzofuropyrimidine core).
- Dose-response assays : Measures IC50 values across derivatives (e.g., 2–50 µM range for TS inhibitors).
- Free-energy perturbation (FEP) : Predicts binding affinity changes upon substituent modifications .
Data Contradictions and Validation
- Optimal PKC inhibition concentration : identifies 100 µM as optimal, while other studies use lower doses (e.g., 50 µM) for cytotoxicity assays. Researchers should validate concentration ranges for specific targets .
- Thioether vs. ether linkers : Thioether derivatives consistently outperform ether analogs in bioactivity, but ethers may offer better metabolic stability. Balancing these properties requires iterative SAR studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
